molecular formula C20H24N2O3S B4088564 N-(2,4-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide

N-(2,4-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide

Cat. No. B4088564
M. Wt: 372.5 g/mol
InChI Key: ZDONGCUHKNCUMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a proline-based organocatalyst that has been synthesized using different methods. In

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide as an organocatalyst involves the activation of the carbonyl group in the substrate through the formation of a hydrogen bond with the proline moiety. This activation facilitates the nucleophilic attack of the substrate by the enolate intermediate, resulting in the formation of the desired product.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,4-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide have not been extensively studied. However, studies have shown that this compound has low toxicity and does not exhibit significant cytotoxicity in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,4-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide in lab experiments include its high efficiency as an organocatalyst, its low toxicity, and its potential applications in drug design and development. However, the limitations of this compound include its high cost and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for the research on N-(2,4-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide. One potential direction is the development of new methods for its synthesis that are more cost-effective and scalable. Additionally, further studies could be conducted to explore the potential applications of this compound in drug design and development. Furthermore, the mechanism of action of this compound could be further elucidated through computational studies and experimental investigations. Finally, the potential toxicity and environmental impact of this compound could be studied to ensure its safe use in scientific research.

Scientific Research Applications

N-(2,4-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide has found various applications in scientific research. It has been used as an organocatalyst in asymmetric synthesis reactions, such as the synthesis of chiral compounds. Additionally, it has been used as a ligand in metal-catalyzed reactions. Furthermore, this compound has been studied for its potential applications in drug design and development.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-14-6-9-17(10-7-14)26(24,25)22-12-4-5-19(22)20(23)21-18-11-8-15(2)13-16(18)3/h6-11,13,19H,4-5,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDONGCUHKNCUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Dimethylphenyl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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